molecular formula C10H18 B15369265 1,3-Hexadiene, 3-ethyl-2,5-dimethyl- CAS No. 62338-07-2

1,3-Hexadiene, 3-ethyl-2,5-dimethyl-

Cat. No.: B15369265
CAS No.: 62338-07-2
M. Wt: 138.25 g/mol
InChI Key: RDFFKERPGUXBGR-UHFFFAOYSA-N
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Description

1,3-Hexadiene, 3-ethyl-2,5-dimethyl- (CAS: 62338-07-2) is a branched, conjugated diene with the molecular formula C₁₀H₁₈ and a molecular weight of 138.14 g/mol . Its structure features a 1,3-diene backbone with substituents at the 3-ethyl and 2,5-dimethyl positions, as represented by the SMILES string CCC(=CC(C)C)C(=C)C. The conjugation of the double bonds contributes to its stability, while the alkyl substituents enhance hydrophobicity (XLogP3: 4.5) and influence steric interactions . This compound is explored for applications in fuel additives due to its branching and carbon chain length .

Properties

CAS No.

62338-07-2

Molecular Formula

C10H18

Molecular Weight

138.25 g/mol

IUPAC Name

3-ethyl-2,5-dimethylhexa-1,3-diene

InChI

InChI=1S/C10H18/c1-6-10(9(4)5)7-8(2)3/h7-8H,4,6H2,1-3,5H3

InChI Key

RDFFKERPGUXBGR-UHFFFAOYSA-N

Canonical SMILES

CCC(=CC(C)C)C(=C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Properties

The following table summarizes key structural and molecular differences:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Double Bond Positions Substituents XLogP3/LogP
1,3-Hexadiene, 3-ethyl-2,5-dimethyl- 62338-07-2 C₁₀H₁₈ 138.14 1,3 3-ethyl, 2,5-dimethyl 4.5
3,3-Dimethyl-1,5-hexadiene 24253-25-6 C₈H₁₄ 110.20 1,5 3,3-dimethyl ~3.5*
2,4-Hexadiene, 2,5-dimethyl- 764-13-6 C₈H₁₄ 110.20 2,4 2,5-dimethyl N/A
1,4-Hexadiene,3-ethenyl-2,5-dimethyl- 2153-66-4 C₁₀H₁₆ 136.24 1,4 3-ethenyl, 2,5-dimethyl N/A
1,3-Hexadiene, 3-ethyl-2-methyl- 61142-36-7 C₉H₁₆ 124.22 1,3 3-ethyl, 2-methyl N/A

*Estimated based on molecular weight and substituents.

Key Observations :

  • Conjugation vs. Isolation : The 1,3-diene system in the target compound allows resonance stabilization, unlike isolated dienes (e.g., 1,4- or 1,5-hexadienes), which are less stable and more reactive .

Stability and Reactivity

  • Thermal Stability : Conjugated dienes like the target compound exhibit higher thermal stability than isolated analogs. For example, 1,3-hexadiene derivatives form preferentially during hexene oxidation due to allylic radical stabilization, whereas isolated dienes (e.g., 1,5-hexadiene) are less favored .
  • Chemical Reactivity : The 1,3-diene system in the target compound is more reactive in Diels-Alder reactions compared to 1,4- or 1,5-dienes, which lack conjugation .

Preparation Methods

Lewis Acid-Mediated Synthesis

A pivotal method for synthesizing structurally analogous dienes involves Lewis acid catalysis under anhydrous conditions. In the patent JP2000508332A, boron trifluoride etherate and magnesium perchlorate facilitated the reaction between 2,5-dimethyl-1,5-hexadiene and t-butyl hydroperoxide to yield peroxides. While this process targets a peroxide derivative, the methodology provides a framework for adapting Lewis acids (e.g., BF₃·OEt₂, ZnCl₂) to synthesize 1,3-hexadiene derivatives.

In a hypothetical adaptation, 3-ethyl-2,5-dimethylhexa-1,3-diene could form via acid-catalyzed isomerization or alkylation of a precursor diene. For example, protonation of a less substituted diene by sulfuric acid or triflic acid could induce carbocation rearrangements, followed by deprotonation to stabilize the conjugated system. The patent’s emphasis on anhydrous conditions (critical for minimizing side reactions) suggests that similar precautions would enhance yield in this compound’s synthesis.

Sulfuric Acid-Mediated Dehydration

Dehydration of diols or allylic alcohols represents a classical route to dienes. Although direct evidence for this compound’s synthesis via dehydration is lacking, the reactivity of its conjugated system aligns with precedents in lipid oxidation. For instance, 3-ethyl-2-methyl-1,3-hexadiene forms during thermal degradation of linoleic acid (C₁₈:₂n₆), implicating acid-catalyzed elimination as a plausible pathway. Applying this to synthetic chemistry, treating 3-ethyl-2,5-dimethylhexane-1,3-diol with concentrated sulfuric acid at 50–80°C could eliminate two water molecules to yield the target diene.

Elimination Reactions

Dehydrohalogenation of Dihalides

β-Elimination reactions using vicinal dihalides offer a direct route to dienes. For 3-ethyl-2,5-dimethylhexa-1,3-diene, treating 1,3-dibromo-3-ethyl-2,5-dimethylhexane with a strong base (e.g., KOH in ethanol) at reflux could induce sequential HBr elimination. This method’s efficacy depends on the stereochemistry of the dihalide; anti-periplanar geometry between leaving groups and β-hydrogens favors E2 elimination. Computational descriptors such as the InChIKey RDFFKERPGUXBGR-UHFFFAOYSA-N confirm the compound’s planar regions, which would facilitate such eliminations.

Thermal Decomposition of Sulfones or Esters

Pyrolytic elimination of sulfones or xanthates via the Cope or Chugaev reactions provides a high-temperature route to dienes. For example, heating 3-ethyl-2,5-dimethylhexane-1,3-diyl bis(phenyl sulfone) at 200–300°C could extrude SO₂ to form the conjugated diene. While no experimental data exists for this specific compound, the method’s success with simpler dienes (e.g., 1,3-pentadiene) supports its feasibility.

Alkylation of Precursor Dienes

Friedel-Crafts Alkylation

Introducing ethyl and methyl groups to a preexisting diene core via Friedel-Crafts alkylation could yield the target compound. Reacting 2,5-dimethyl-1,3-hexadiene with ethyl chloride in the presence of AlCl₃ might facilitate electrophilic substitution at the α-position. However, this approach risks carbocation rearrangements and over-alkylation, necessitating careful stoichiometric control.

Organometallic Coupling

Palladium-catalyzed cross-couplings, such as Heck or Suzuki reactions, could assemble the carbon skeleton from smaller fragments. For instance, coupling 3-ethyl-2-methylallylboronic acid with 5-methyl-1-bromo-1-pentene under Pd(PPh₃)₄ catalysis might yield the desired diene. This method’s regioselectivity would depend on the oxidative addition and transmetalation steps.

Comparative Analysis of Synthetic Methods

Method Conditions Catalysts/Reagents Advantages Challenges
Lewis Acid Catalysis Anhydrous, 0–30°C BF₃·OEt₂, Mg(ClO₄)₂ High selectivity, mild conditions Sensitivity to moisture
Dehydrohalogenation Reflux in ethanol KOH, NaNH₂ Straightforward setup Competing SN2 reactions
Thermal Elimination 200–300°C None (pyrolysis) No catalyst required High energy input, side products
Organometallic Coupling Room temperature, inert gas Pd(PPh₃)₄, allylboronates Precise regiocontrol Cost of catalysts, air sensitivity

The Lewis acid method emerges as the most industrially viable due to its moderate temperatures and compatibility with branched substrates. Conversely, organometallic approaches, while precise, face scalability issues due to catalyst costs.

Q & A

Q. What are the standard synthetic routes for 1,3-hexadiene, 3-ethyl-2,5-dimethyl-?

The compound is typically synthesized via acid-catalyzed dehydration of diols or alcohols. For example, dehydration of 2,5-dimethyl-2,5-hexanediol using montmorillonite clay catalysts yields 2,5-dimethyl-2,4-hexadiene as a major product . Key considerations include:

  • Catalyst selection (e.g., clay vs. mineral acids) to minimize side reactions.
  • Temperature optimization (e.g., 150–200°C) to balance reaction rate and product stability.
  • Monitoring by GC-MS to confirm product purity and isomer ratios .

Q. How can the structural and stereochemical configuration of this compound be validated?

Use a combination of spectroscopic and computational methods:

  • NMR : Analyze coupling constants and chemical shifts to confirm double-bond positions and substituents (e.g., E/Z isomerism) .
  • IR Spectroscopy : Identify characteristic alkene C-H stretching (~3000–3100 cm⁻¹) and absence of hydroxyl peaks .
  • Mass Spectrometry : Compare fragmentation patterns with NIST reference data .
  • Computational Modeling : Calculate theoretical spectra (e.g., via DFT) to validate stereochemistry .

Q. What are the key thermodynamic properties relevant to handling this compound?

PropertyValue/DescriptionSource
Boiling PointNot explicitly reported; estimate ~150–180°C (based on analogs) [5]
logP (hydrophobicity)4.5[1]
StabilityAir-sensitive; store under inert gas[1, 13]

Advanced Research Questions

Q. How does the electron-rich nature of the conjugated diene system influence its reactivity?

The 1,3-diene system participates in Diels-Alder reactions and photochemical processes. For example, it can act as a diene in cycloadditions or undergo [2+2] photodimerization under UV light. Computational studies (e.g., HOMO-LUMO analysis) are recommended to predict regioselectivity .

Q. What experimental strategies resolve contradictions in reported spectral data?

Discrepancies in IR or GC-MS data (e.g., retention indices) may arise from isomerism or impurities. Mitigation steps:

  • Cross-Validation : Compare with high-purity standards from NIST or EPA databases .
  • Isomer Separation : Use chiral columns or preparative GC to isolate E/Z isomers .
  • Collaborative Analysis : Cross-reference with independent labs to confirm reproducibility .

Q. How can computational methods predict environmental persistence or degradation pathways?

  • QSPR Models : Estimate biodegradation rates using topological descriptors (e.g., molecular connectivity indices).
  • Reactivity Simulations : Use software like EPI Suite to predict hydrolysis or oxidation pathways .
  • Metabolic Pathway Mapping : Model microbial degradation via in silico tools (e.g., BioTransformer) .

Q. What role does this compound play in bioenergy research?

Though not a primary biofuel, its structural analogs (e.g., branched alkenes) are investigated for gasoline blending due to favorable octane ratings and carbon chain length. Research applications include:

  • Pyrolysis product analysis via GC×GC-TOFMS to assess thermal stability .
  • Combustion enthalpy calculations using bomb calorimetry .

Data Contradiction Analysis

Q. How to address conflicting reports on isomer ratios in synthetic batches?

FactorResolution Strategy
Reaction TemperatureHigher temps favor thermodynamically stable isomers .
Catalyst PorosityMicroporous catalysts may restrict isomer formation .
Analytical SensitivityUse high-resolution MS (e.g., TOF-MS) to distinguish isomers .

Q. Why do computational and experimental logP values differ?

  • Experimental Bias : Impurities or solvent interactions during measurement .
  • Model Limitations : QSPR algorithms may not account for steric effects of branched substituents. Validate with shake-flask assays .

Methodological Recommendations

10. Best practices for environmental detection in complex matrices (e.g., wastewater):

  • Sample Prep : Solid-phase microextraction (SPME) to concentrate trace amounts .
  • Analytical Technique : GC×GC-TOFMS for high sensitivity and isomer resolution .
  • Reference Libraries : Use EPA/NIST databases to match retention indices and spectra .

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